![molecular formula C17H14S2 B12541546 2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione CAS No. 144067-89-0](/img/structure/B12541546.png)
2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione is a complex organic compound with the molecular formula C17H14S. This compound is characterized by the presence of a phenylsulfanyl group attached to a naphthalene ring system, which includes a thione group. It is a member of the thiazole family, known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione typically involves the condensation of appropriate aldehydes with thiols in the presence of a base. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield the desired product . The reaction is usually carried out at reflux temperature to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylsulfanyl group or the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione involves its interaction with various molecular targets. The compound’s thione group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the phenylsulfanyl group can undergo redox reactions, contributing to its biological effects. The exact molecular pathways and targets are still under investigation, but its ability to modulate enzyme activity and redox states is central to its action .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Phenylsulfanyl)methylidene]-3,4-dihydro-1(2H)-naphthalenone
- 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione is unique due to its specific structural features, such as the combination of a phenylsulfanyl group with a naphthalene-thione system
Properties
CAS No. |
144067-89-0 |
|---|---|
Molecular Formula |
C17H14S2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(phenylsulfanylmethylidene)-3,4-dihydronaphthalene-1-thione |
InChI |
InChI=1S/C17H14S2/c18-17-14(12-19-15-7-2-1-3-8-15)11-10-13-6-4-5-9-16(13)17/h1-9,12H,10-11H2 |
InChI Key |
KRCYXHHMBOKKHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CSC2=CC=CC=C2)C(=S)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


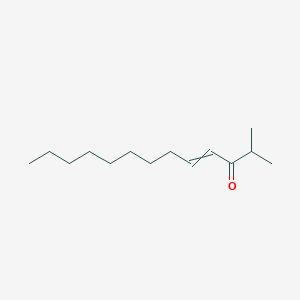
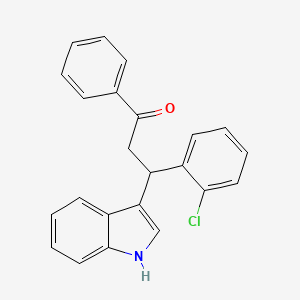
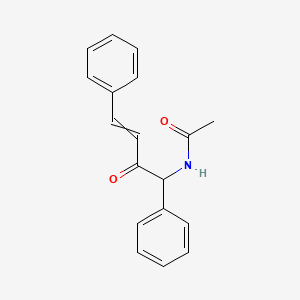
![4-([1,1'-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one](/img/structure/B12541495.png)
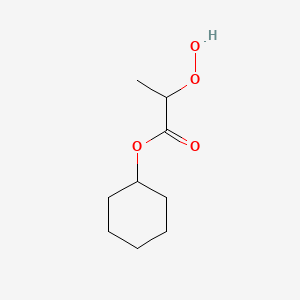
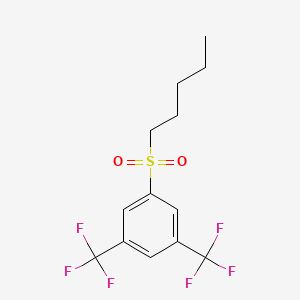
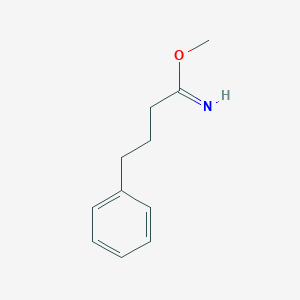
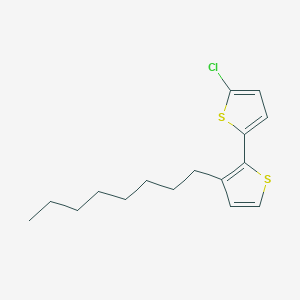
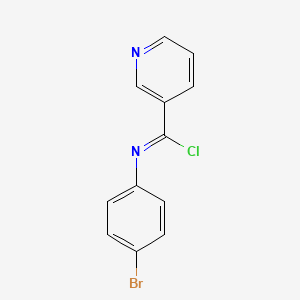
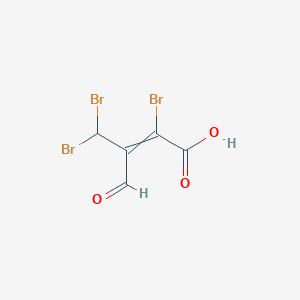
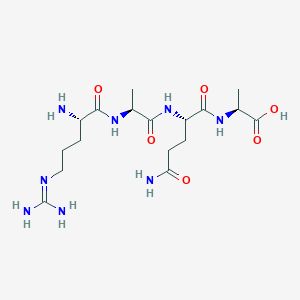
![(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile](/img/structure/B12541536.png)
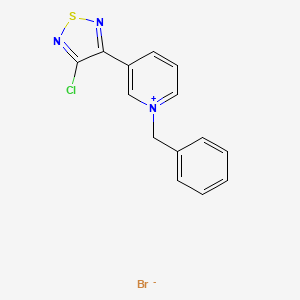
![1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B12541555.png)
